benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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Overview
Description
Benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C25H20O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Attachment of the Benzyl Group: This step involves the reaction of the chromenone derivative with benzyl halides under basic conditions.
Final Esterification: The final step involves the esterification of the chromenone derivative with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and chromenone moieties.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core.
Substitution: The trifluoromethyl and benzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and alkanes are typical products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate: Similar structure but lacks the trifluoromethyl group.
Benzyl {[3-(3-methylphenoxy)-4-oxo-2-methyl-4H-chromen-7-yl]oxy}acetate: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds .
Properties
Molecular Formula |
C26H19F3O6 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
benzyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C26H19F3O6/c1-16-6-5-9-19(12-16)34-24-23(31)20-11-10-18(13-21(20)35-25(24)26(27,28)29)32-15-22(30)33-14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
InChI Key |
USLCAORCWISAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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